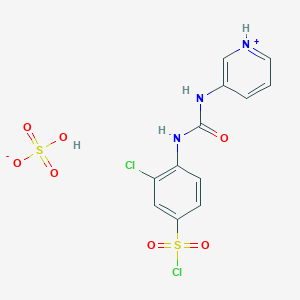

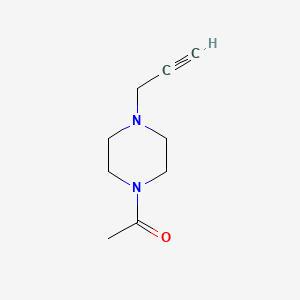

![molecular formula C21H23N3O3S2 B2413974 (E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide CAS No. 896353-10-9](/img/structure/B2413974.png)

(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiamethoxam is the ISO common name for a mixture of cis-trans isomers used as a systemic insecticide of the neonicotinoid class . It has a broad spectrum of activity against many types of insects and can be used as a seed dressing .

Synthesis Analysis

Thiamethoxam was first prepared by chemists at Ciba Geigy in 1991 . The synthesis involved treating S-Methyl-N-nitro-isothiourea with methylamine to give N-methyl nitroguanidine .Molecular Structure Analysis

The preferred IUPAC name for Thiamethoxam is {3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-ylidene}nitramide . It has a chemical formula of C8H10ClN5O3S .Physical And Chemical Properties Analysis

Thiamethoxam has a molar mass of 291.71 g·mol−1, a density of 1.57 g/cm3, and a melting point of 139.1 °C . It is soluble in water at 4.1 g/L .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Methods : Novel N-substituted benzamides, including (E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide, are synthesized through heterocyclization processes, involving reactions of corresponding thioureas with bromoacetone or acrylates, often facilitated by microwave irradiation or base-catalysis for efficiency and selectivity (Saeed & Rafique, 2013); (Saeed, 2009); (Saini et al., 2019).

Chemical Properties and Reactions : The chemical behavior of benzothiazolylidenes, like the compound , often involves regioselective synthesis and reaction with various chemical species, leading to a variety of derivatives (Bakavoli et al., 2011); (Dyachenko et al., 2014).

Biological and Pharmacological Applications

Antioxidant Activity : Benzothiazoles, including derivatives similar to the compound , demonstrate antioxidant activity, potentially useful in mitigating oxidative stress-related conditions (Cabrera-Pérez et al., 2016).

Antimicrobial and Antifungal Activity : These compounds exhibit varying degrees of antimicrobial and antifungal activities, making them potential candidates for developing new antimicrobial agents (Anuse et al., 2019); (Saeed et al., 2008).

Antiviral and Anticancer Potential : These benzamide derivatives, due to their unique structure, have shown promising results in antiviral and anticancer studies, providing a pathway for new drug development (Saeed et al., 2011); (Tomorowicz et al., 2020).

Supramolecular Applications : Some benzamide derivatives have been explored as supramolecular gelators, highlighting their potential in material science applications (Yadav & Ballabh, 2020).

Molecular Docking and Computational Studies : These compounds are also subjects in computational chemistry and molecular docking studies, important for understanding their interaction with biological targets and for drug design (Fahim & Ismael, 2021).

Safety And Hazards

Orientations Futures

In 2022, the United States Environmental Protection Agency (EPA) concluded that Thiamethoxam is likely to adversely affect 77 percent of federally listed endangered or threatened species and 81 percent of critical habitats . This suggests that the use of Thiamethoxam and similar compounds may be further restricted in the future.

Propriétés

IUPAC Name |

N-[6-acetamido-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S2/c1-4-27-12-11-24-17-10-9-15(22-14(2)25)13-19(17)29-21(24)23-20(26)16-7-5-6-8-18(16)28-3/h5-10,13H,4,11-12H2,1-3H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMLMZQTECMVKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=CC=C3SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2413899.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2413901.png)

![1-(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)-2,2-dimethyl-1-propanone](/img/structure/B2413902.png)

![1-[(4-bromophenyl)sulfonyl]-3-cyclopropyl-1H-pyrazole](/img/structure/B2413906.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2413907.png)

![6-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2413910.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2413914.png)